molecular formula C18H13F2N3O3 B6518163 N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 904523-97-3

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518163
CAS No.: 904523-97-3
M. Wt: 357.3 g/mol
InChI Key: JUUZEULLPYQXPM-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic acetamide derivative featuring a tetrahydropyrazine-dione core substituted with fluorophenyl groups. The 2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl moiety provides a rigid scaffold that can interact with biological targets, while the fluorophenyl substituents enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c19-12-5-7-13(8-6-12)23-10-9-22(17(25)18(23)26)11-16(24)21-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUZEULLPYQXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide and related compounds identified in the literature:

Compound Name Substituents on Pyrazine Substituents on Acetamide Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Calculated logP
Target Compound : N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide 4-Fluorophenyl 2-Fluorophenyl C₁₉H₁₅F₂N₃O₃ 387.35 1 / 4 2.4
2-[4-(4-Fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide 4-Fluorophenyl 4-Methylbenzyl C₂₀H₁₈FN₃O₃ 403.79 1 / 4 2.8
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide 4-Fluorophenyl 5-Chloro-2-methoxyphenyl C₁₉H₁₅ClFN₃O₄ 403.79 1 / 5 3.1
N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide 4-Fluorophenyl 3,4-Dimethoxyphenyl C₂₀H₁₉FN₃O₅ 417.39 1 / 6 1.9
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide 4-Chlorophenyl-methyl 4-Fluorophenyl C₁₉H₁₅ClFN₃O₃ 387.79 1 / 4 3.0

Key Research Findings

Structural Modifications and Physicochemical Properties

  • Fluorine Substitution: Fluorine atoms at the 2- and 4-positions (as in the target compound) improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • logP Variations : The calculated logP values range from 1.9 to 3.1, with higher values observed in compounds bearing hydrophobic groups (e.g., 4-methylbenzyl in ). Lower logP in dimethoxy-substituted derivatives (e.g., ) suggests improved solubility .

Limitations and Opportunities

  • Tailored Derivatives : Substituting the acetamide’s aryl group (e.g., with methoxy or chlorine) could optimize target selectivity and pharmacokinetics .

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